N-[3-(aminomethyl)phenyl]-2-furamide
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Overview
Description
N-[3-(aminomethyl)phenyl]-2-furamide is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-2-furamide typically involves the reaction of 3-(aminomethyl)aniline with 2-furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted amides .
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminomethyl)benzyl]acetamidine
- N-[3-(aminomethyl)phenyl]methanesulfonamide
- N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine .
Uniqueness
N-[3-(aminomethyl)phenyl]-2-furamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its furan ring and aminomethyl group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
926227-00-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) |
InChI Key |
YFHUTGIMZXHIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)CN |
Origin of Product |
United States |
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